molecular formula C24H27N5O2 B11025845 2-ethyl-7-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-7-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11025845
M. Wt: 417.5 g/mol
InChI Key: HWKHEPXZZPZZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-7-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes involved in cancer progression .

Preparation Methods

The synthesis of 2-ethyl-7-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-ethyl-7-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: It has shown promise as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease progression.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-ethyl-11-(3-morpholin-4-ylpropyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H27N5O2/c1-2-20-22(18-7-4-3-5-8-18)23-25-17-19-21(29(23)26-20)9-12-28(24(19)30)11-6-10-27-13-15-31-16-14-27/h3-5,7-9,12,17H,2,6,10-11,13-16H2,1H3

InChI Key

HWKHEPXZZPZZKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CCCN5CCOCC5

Origin of Product

United States

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